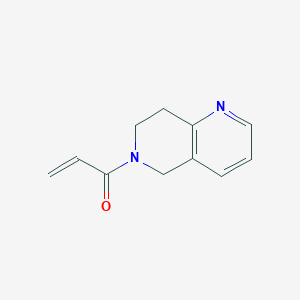
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused-ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Naphthyridines, including this compound, have garnered significant interest due to their diverse applications in medicinal chemistry, particularly for their potential anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with suitable aldehydes or ketones, followed by cyclization to form the naphthyridine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydronaphthyridines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.
1,8-Naphthyridine: A naphthyridine isomer with nitrogen atoms at positions 1 and 8.
Uniqueness: 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydro structure provides additional stability and potential for diverse functionalization compared to other naphthyridine isomers .
Properties
CAS No. |
1179512-57-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h2-4,6H,1,5,7-8H2 |
InChI Key |
FWINXKMYQHLLBM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


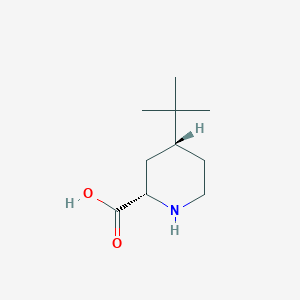
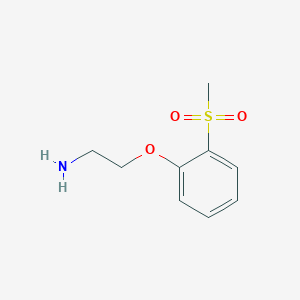
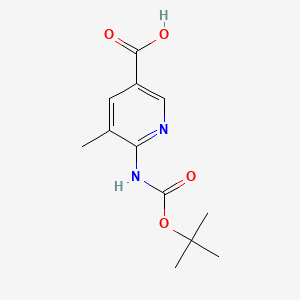
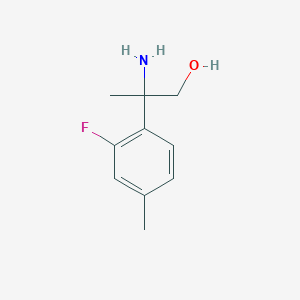
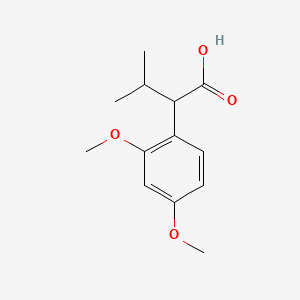

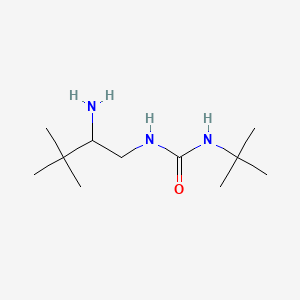
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
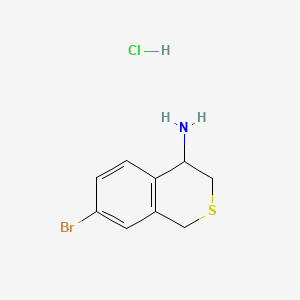

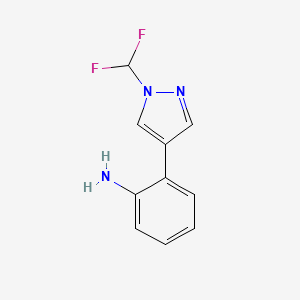
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
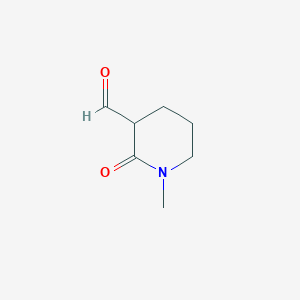
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
